N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2-Methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 2-methoxyphenyl acetamide group and a thiophen-2-yl moiety. The methoxy group on the phenyl ring is electron-donating, influencing electronic properties and solubility, while the thiophene substituent may enhance lipophilicity and bioactivity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-11-20-17-18(28-11)16(14-8-5-9-27-14)22-23(19(17)25)10-15(24)21-12-6-3-4-7-13(12)26-2/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDMDHYLTUEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3OC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 412.48 g/mol. The structure features a thiazolo-pyridazine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.48 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Research has indicated that compounds containing thiazole and pyridazine rings exhibit significant anticancer properties. A study highlighted the cytotoxic effects of thiazolopyridazine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated promising IC50 values, indicating effective inhibition of cell proliferation:
- MCF-7 Cell Line : IC50 values ranged from 10.39 to 15.43 μM.
- HCT-116 Cell Line : IC50 value of 6.90 μM was reported for one derivative .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A case study involving thiazolo[4,5-d]pyridazines showed that these compounds could inhibit the growth of specific bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Methoxy Group : Enhances lipophilicity and cellular uptake.
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Pyridazine Moiety : Contributes to the overall stability and bioactivity of the compound.
Study 1: Cytotoxicity Evaluation
In a comparative study, this compound was evaluated against standard chemotherapeutic agents like doxorubicin. The results demonstrated that this compound exhibited comparable or superior cytotoxic effects on certain cancer cell lines, suggesting its potential as a lead compound in drug development.
Study 2: Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed using flow cytometry and Western blot analysis to assess protein expression levels associated with cell death pathways.
Scientific Research Applications
Structural Features
The compound consists of:
- A methoxyphenyl group, which contributes to its lipophilicity.
- A thiazolo-pyridazine core, known for various biological activities including antimicrobial and anticancer properties.
- A thiophene moiety that enhances the compound's overall reactivity and interaction with biological targets.
Medicinal Chemistry
N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has been investigated for its potential therapeutic effects in several areas:
-
Anticancer Activity :
- Studies have shown that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The thiazolo-pyridazine moiety is particularly noted for its ability to intercalate DNA, potentially disrupting cancer cell proliferation .
- Case studies demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. Research indicates that it may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects :
Biological Studies
The compound serves as a valuable tool in biological research to explore interactions with various molecular targets:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as diabetes and cancer .
- Receptor Binding Studies : Investigations into receptor interactions have shown that the compound can modulate signaling pathways critical for cell survival and proliferation .
Pharmaceutical Development
This compound is being explored as a lead candidate for drug development:
- Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity.
- Ongoing research aims to optimize its pharmacokinetic properties to improve bioavailability and therapeutic index.
Anticancer Efficacy
A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Activity Assessment
In another study focused on antimicrobial properties, the compound was tested against several bacterial strains. It demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is N-(4-Chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (), which replaces the 2-methoxyphenyl group with a 4-chlorophenyl substituent. Key differences include:
- Solubility : The methoxy group may improve aqueous solubility due to its polarity, whereas the chloro substituent increases hydrophobicity.
- Bioactivity : Chlorinated aromatic groups are often associated with enhanced antimicrobial activity, while methoxy groups may favor metabolic stability .
Physicochemical Properties
Note: Molecular weights calculated based on isotopic composition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving thiazole ring formation (using phosphorus pentasulfide) and acetamide coupling. Key steps include cyclization of pyridazine precursors and regioselective substitution at the thiophene moiety. Reaction optimization involves solvent selection (e.g., DMF for acylation), temperature control (0–80°C), and catalysts like DMAP for acetylation .
- Yield Improvement : Use TLC/HPLC to monitor intermediates and adjust stoichiometry. Purification via column chromatography with gradients of ethyl acetate/hexane enhances purity (>95%) .
Q. What spectroscopic and crystallographic methods are effective for structural characterization?
- Techniques :
- NMR : H/C NMR to confirm methoxyphenyl and thiophene substituents (δ 3.8–4.2 ppm for methoxy; δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : Exact mass determination (e.g., [M+H] at 416.0168) .
- XRD : SHELXL-refined crystallography to resolve the thiazolo[4,5-d]pyridazine core and confirm dihedral angles between planar groups .
Q. Which in vitro assays are suitable for initial biological activity screening?
- Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory : COX-2 inhibition measured via prostaglandin E ELISA .
Advanced Research Questions
Q. How can computational modeling predict reactivity and target interactions?
- Approaches :
- DFT Calculations : Colle-Salvetti functional to model electron density and correlate with nucleophilic attack sites (e.g., sulfur in thiophene) .
- Molecular Docking : AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Key interactions: hydrogen bonding with acetamide carbonyl and π-π stacking with thiophene .
- Validation : Compare computed binding energies (ΔG) with experimental IC values to refine models .
Q. How to resolve contradictions in biological activity data across assays?
- Strategies :
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .
- Solubility Adjustments : Add co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .
Q. What strategies optimize pharmacokinetic properties through structural modification?
- Modifications :
- Lipophilicity : Introduce polar groups (e.g., morpholino in ) to reduce logP.
- Metabolic Stability : Replace labile methoxy groups with fluorinated analogs (e.g., 4-fluorophenyl in ) .
- In Silico Tools : SwissADME to predict bioavailability and CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
